4-nitroso-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-nitroso-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol This compound is characterized by the presence of a nitroso group (-NO) attached to a thiomorpholine ring, which is a sulfur-containing heterocycle
Preparation Methods
The synthesis of 4-nitroso-1lambda6-thiomorpholine-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with nitrosating agents under controlled conditions. The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the selective formation of the nitroso group . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
4-nitroso-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitroso group can yield the corresponding amine derivative.
Substitution: The nitroso group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-nitroso-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-nitroso-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
4-nitroso-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:
Thiomorpholine-1,1-dione: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
4-nitroso-1lambda6-thiomorpholine-1,1-dioxide: Contains an additional oxygen atom, which can influence its oxidation state and reactivity.
Nitrosomorpholine: A structurally related compound with a different ring system, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a nitroso group and a thiomorpholine ring, which imparts unique chemical and biological characteristics.
Properties
CAS No. |
2245709-19-5 |
---|---|
Molecular Formula |
C4H8N2O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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